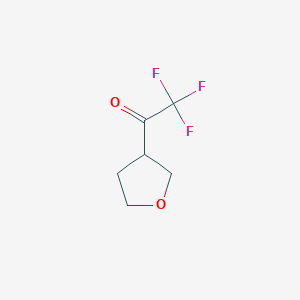

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXPOORZPYCHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Strategies for Trifluoromethyl Compounds

The synthesis of trifluoromethyl compounds often involves the use of trifluoroacetic acid or its derivatives as starting materials. These compounds can be prepared through various methods, including:

- Reaction with Aldehydes : Trifluoroacetic acid can react with aldehydes to form trifluoromethyl ketones. This reaction typically requires a reducing agent to convert the ketone into an alcohol if needed.

- Use of Organometallic Reagents : Haloarenes can be converted into organometallic reagents, which then react with trifluoroacetic acid derivatives to form aryltrifluoromethyl ketones.

Reaction Conditions and Solvents

The choice of solvent and reaction conditions significantly impacts the yield and purity of the product. Common solvents for such reactions include organic ethers (e.g., tetrahydrofuran, 1,4-dioxane) and hydrocarbons (e.g., toluene). Reaction temperatures can vary widely, but controlled conditions between -20°C to 25°C are often preferred for sensitive reactions.

Analytical Techniques for Characterization

Characterization of the synthesized compound would involve various analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR is crucial for confirming the presence of the trifluoromethyl group, while ¹H NMR helps identify other functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular weight and structure.

- Chromatography : Techniques like HPLC assess purity and can separate isomers if present.

Data Tables

Given the lack of specific data on 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone, the following table illustrates general conditions for similar reactions:

| Reaction Type | Starting Materials | Solvents | Temperature Range | Catalysts/Reagents |

|---|---|---|---|---|

| Ketone Formation | Aldehyde, Trifluoroacetic Acid | Tetrahydrofuran, Toluene | -20°C to 25°C | Base (e.g., NaOH), Catalysts (e.g., Pd) |

| Organometallic Reaction | Haloarene, Trifluoroacetic Acid Derivative | Diethyl Ether, Hexane | -80°C to 50°C | Organometallic Reagents (e.g., Grignard) |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Synthesis Intermediate:

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in several chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids or other derivatives.

- Reduction: The ketone group can be reduced to an alcohol.

- Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution to form various derivatives.

Table 1: Common Reactions of this compound

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Substituted derivatives | Amines or thiols under basic conditions |

Biology

Biological Activity:

The compound's structure makes it a candidate for studying enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group increases its binding affinity to specific molecular targets, potentially influencing various biological pathways.

Potential Applications:

Research indicates that this compound may have applications in drug discovery and development due to its enhanced metabolic stability and altered pharmacokinetics associated with fluorinated compounds.

Industrial Applications

Specialty Chemicals Production:

This compound is utilized in the production of specialty chemicals with unique properties. Its ability to enhance the performance of agrochemicals and pharmaceuticals makes it valuable in industrial settings.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Agrochemicals | Used as an intermediate for developing pest control agents |

| Pharmaceuticals | Potential use in synthesizing drug candidates |

| Specialty Chemicals | Serves as a building block for various chemical products |

Case Study 1: Medicinal Chemistry

A study investigated the use of this compound as a scaffold for developing new pharmaceutical agents targeting specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited promising biological activity and could serve as a lead compound for further drug development.

Case Study 2: Chemical Synthesis

In a recent synthesis project, researchers utilized this compound as an intermediate for creating complex organic molecules. The reaction conditions were optimized to enhance yield and purity, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Trifluoroethanone Derivatives

Azulenyl Derivatives

- Compound: 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoro-acetyl)azulen-1-yl]ethanone

- CAS: Not specified ().

- Structure : Features an azulene (a bicyclic aromatic hydrocarbon) instead of THF.

- Single-crystal X-ray data (R factor = 0.038) confirm its stability in solid-state packing .

1,2,3-Triazole Derivatives

- Example: 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g)

- CAS: Not provided ().

- Synthesis : Prepared via regioselective alkylation (93% yield).

- Applications : High yields and regioselectivity make these derivatives useful in click chemistry and antimicrobial agents .

| Parameter | Target Compound | Triazole Derivative (3g) | Azulenyl Derivative |

|---|---|---|---|

| Heterocycle | Tetrahydrofuran | 1,2,3-Triazole | Azulene |

| Yield | N/A | 93% | N/A |

| Key Application | Synthetic Intermediate | Antimicrobial Agents | Optoelectronics |

1,3,4-Oxadiazole Derivatives

Aromatic Trifluoroethanones

Aryl-Substituted Derivatives

- Example: 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone

- CAS : 266-22183 ().

- Structure: Aromatic phenoxyphenyl group instead of THF.

- Applications : Used in materials science for liquid crystals and polymers due to enhanced thermal stability .

Naphthyridine Derivatives

- Compound: 2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone

- Synthesis : Green synthesis via Friedlander condensation.

- Bioactivity : Exhibits potent antimicrobial activity against E. coli and C. albicans ().

| Parameter | Target Compound | Naphthyridine Derivative | Aryl Derivative |

|---|---|---|---|

| Ring System | Saturated (THF) | Bicyclic (1,8-Naphthyridine) | Aromatic (Phenoxyphenyl) |

| Bioactivity | N/A | Antimicrobial | N/A |

| Thermal Stability | Moderate | High | High |

Key Research Findings

- Synthetic Utility: The target compound’s THF moiety improves solubility, enabling reactions in polar solvents, whereas aryl derivatives (e.g., 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone) are preferred for hydrophobic environments .

- Biological Activity : Triazole and naphthyridine derivatives show superior antimicrobial activity compared to the target compound, which is primarily a building block .

- Electronic Properties : Azulenyl and oxadiazole derivatives exhibit unique UV-Vis absorption profiles, making them suitable for optoelectronic applications .

Biological Activity

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone is a fluorinated ketone that has garnered attention in the scientific community due to its unique chemical structure and potential biological activities. The presence of a trifluoromethyl group and a tetrahydrofuran ring enhances its lipophilicity and interaction with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group () attached to an ethanone moiety, which is further linked to a tetrahydrofuran ring. This configuration contributes to its unique reactivity and biological properties.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and proteins. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with hydrophobic regions of proteins.

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of certain enzymes. For instance, it has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. The compound's structural features enhance its binding affinity to the enzyme's active site, leading to significant inhibition .

Antimicrobial Activity

In addition to enzyme inhibition, derivatives of this compound have shown promising antimicrobial activity. A related derivative was found to enhance the susceptibility of multidrug-resistant strains of Mycobacterium tuberculosis to conventional anti-TB drugs like rifampicin. This suggests that the compound may serve as a potential adjuvant in tuberculosis treatment by acting as an efflux pump inhibitor .

Case Study 1: Inhibition of 11β-HSD1

A study investigating various adamantyl ethanone derivatives demonstrated that compounds similar to this compound exhibited nanomolar IC50 values against human 11β-HSD1 in vitro. These findings support the compound's potential role in managing metabolic disorders .

Case Study 2: Antimicrobial Synergy

In research focused on tuberculosis treatment, a derivative of this compound was tested against two strains of M. tuberculosis. The study revealed that the compound increased the effectiveness of rifampicin against multidrug-resistant strains, highlighting its potential as part of combination therapy strategies .

Research Findings

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanone?

- Structural Features: The compound contains a trifluoroacetyl group (-COCF₃) attached to the 3-position of a tetrahydrofuran (THF) ring. The THF ring introduces stereochemical complexity due to its non-planar structure, while the electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon .

- Physicochemical Properties:

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Method 1: Reacting tetrahydrofuran-3-carbaldehyde with trifluoroacetic anhydride (TFAA) under Friedel-Crafts acylation conditions. Catalysts like BF₃·Et₂O or Lewis acids may enhance reactivity .

- Method 2: Nucleophilic acyl substitution using tetrahydrofuran-3-ylmagnesium bromide and trifluoroacetyl chloride, followed by oxidation .

- Key Considerations: Steric hindrance from the THF ring may require elevated temperatures (80–120°C) and prolonged reaction times (12–24 hrs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Approach: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon. The trifluoromethyl group lowers the LUMO energy, increasing susceptibility to nucleophiles like amines or Grignard reagents .

- Case Study: For analogous compounds (e.g., 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone), DFT predicted regioselectivity in nucleophilic attacks, validated experimentally via NMR .

Q. What strategies are effective in resolving enantiomers of this compound, given its stereogenic center?

- Chiral Chromatography: Use of chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC separation. Solvent systems like hexane/isopropanol (90:10) achieve baseline resolution for similar THF derivatives .

- Enzymatic Resolution: Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively acylates one enantiomer, yielding >90% enantiomeric excess (e.e.) .

Q. How does the compound’s stability vary under acidic or basic conditions, and what degradation products form?

- Acidic Conditions: Protonation of the carbonyl oxygen leads to THF ring opening, forming γ-butyrolactone derivatives (confirmed via LC-MS) .

- Basic Conditions: Hydroxide attack at the carbonyl carbon generates trifluoroacetate and tetrahydrofuran-3-ol. Kinetic studies (pH 9–12) show first-order degradation with t₁/₂ < 2 hrs at 25°C .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- NMR: ¹⁹F NMR (δ = -70 to -75 ppm for CF₃ group) and ¹H NMR (δ 3.5–4.5 ppm for THF protons) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 205.05 (calculated for C₇H₈F₃O₂⁺: 205.0481) .

- X-ray Crystallography: SHELXL refinement (via SHELX suite) resolves stereochemistry; data collection at low temperature (100 K) minimizes thermal motion .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Case Example: Discrepancies in enzyme inhibition (IC₅₀ values) may arise from assay conditions (e.g., buffer pH, DMSO concentration). Standardize protocols using controls like trifluoroacetophenone derivatives .

- Meta-Analysis: Cross-validate data across multiple studies (e.g., PubChem, CAS Common Chemistry) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.